![molecular formula C14H21NO B12605506 Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- CAS No. 651312-63-9](/img/structure/B12605506.png)
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- is a chemical compound with a complex structure that includes a phenol group and a cyclohexyl group substituted with a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and phenol.
Formation of Intermediate: Cyclohexanone undergoes a reaction with formaldehyde and methylamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization to form the cyclohexyl ring with the methylamino group.
Final Step:
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted phenols with various functional groups.
科学的研究の応用
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
類似化合物との比較
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be compared with similar compounds such as:
Phenol, 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]-: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
Phenol, 3-[(1R,2R)-2-[(ethylamino)methyl]cyclohexyl]-: This compound has an ethylamino group instead of a methylamino group.
Uniqueness
The uniqueness of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
651312-63-9 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3/t12-,14-/m0/s1 |
InChIキー |
KUGOVDMEUQXLRD-JSGCOSHPSA-N |
異性体SMILES |
CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
正規SMILES |
CNCC1CCCCC1C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

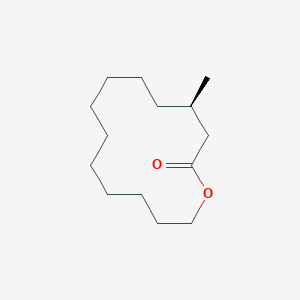
propanedinitrile](/img/structure/B12605456.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
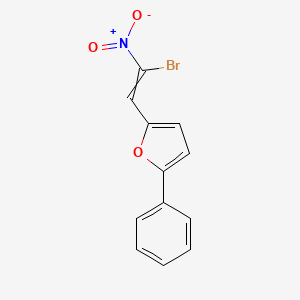
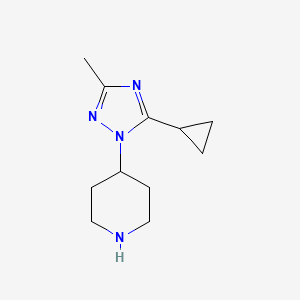
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
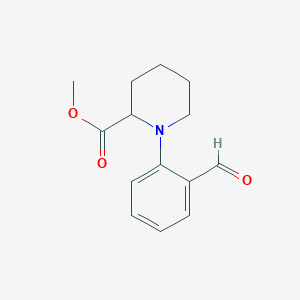
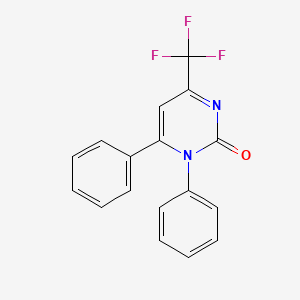
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
